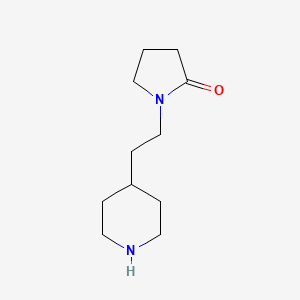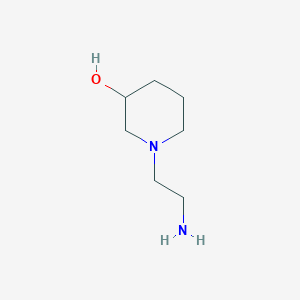![molecular formula C14H12N4O2 B1275213 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 667404-65-1](/img/structure/B1275213.png)
6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile scaffold for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a one-pot, four-component reaction. The starting materials include aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, and malononitrile. The reaction is catalyzed by choline chloride-based thiourea under reflux conditions for about 40 minutes or under ultrasonic irradiation for 8 minutes . This method is highly efficient, providing high yields and mild reaction conditions.
Industrial Production Methods
For industrial-scale production, the same one-pot, multi-component reaction can be employed, but with optimizations for scalability. The use of ionic liquids as catalysts has been explored to enhance the reaction efficiency and environmental friendliness . These methods ensure high yields and reduced reaction times, making them suitable for large-scale synthesis.
化学反应分析
Types of Reactions
6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrano[2,3-c]pyrazoles, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
作用机制
The mechanism of action of 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the DNA replication and transcription processes . This intercalation leads to the inhibition of cell proliferation, making it effective against cancer cells. Additionally, the compound’s functional groups allow it to form hydrogen bonds and other interactions with biological macromolecules, enhancing its biological activity.
相似化合物的比较
Similar Compounds
- 6-Amino-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to its analogs, 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits unique biological activities due to the presence of the hydroxyl group at the 2-position of the phenyl ring. This functional group enhances its ability to form hydrogen bonds, increasing its interaction with biological targets and improving its efficacy in various applications.
属性
IUPAC Name |
6-amino-4-(2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-7-11-12(8-4-2-3-5-10(8)19)9(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIUEAMHFVWTIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AMDPC exert its anti-cancer activity?
A1: The research suggests that AMDPC exerts its anti-cancer activity by stimulating the expression of the P21 gene in BCAP-37 breast cancer cells []. This, in turn, leads to increased P21 protein production, which then blocks the cell cycle progression in both the S and G2 phases. This cell cycle arrest occurs through a P53-independent pathway, meaning it does not rely on the tumor suppressor protein P53 [].
Q2: What is the significance of formulating AMDPC into polymeric micelles?
A2: AMDPC is a hydrophobic compound, which presents challenges for its delivery and bioavailability in biological systems. To overcome this, the researchers encapsulated AMDPC into PEG-PLGA block copolymers, forming polymeric micelles (mPEG-PLGA/AMDPC) []. This nanoformulation improves both the physicochemical properties and release profile of AMDPC, potentially enhancing its therapeutic efficacy [].
Q3: What are the next steps in the research on AMDPC?
A3: While the in vitro studies on AMDPC show promising anti-cancer activity, further research is needed to validate these findings in vivo. The authors suggest that future studies will focus on evaluating the efficacy and safety of mPEG-PLGA/AMDPC in animal models []. This will provide crucial insights into its pharmacokinetic and pharmacodynamic properties, as well as its potential for translation into clinical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
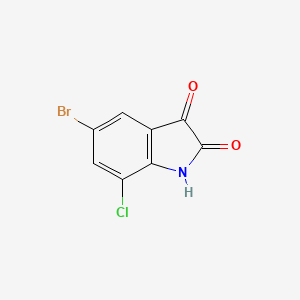
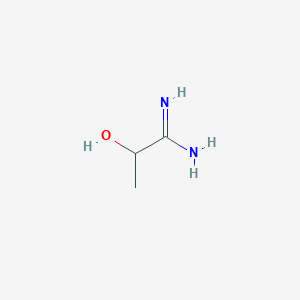

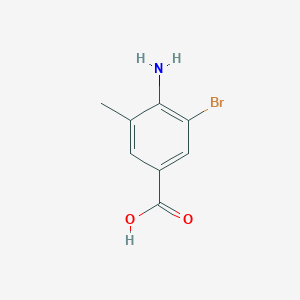
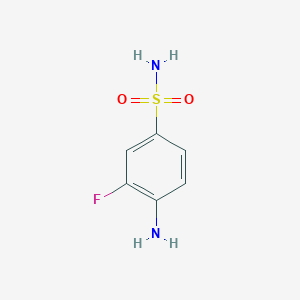

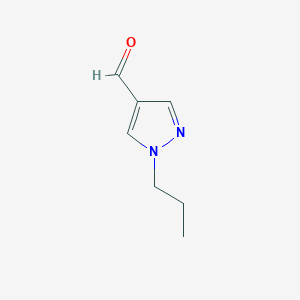
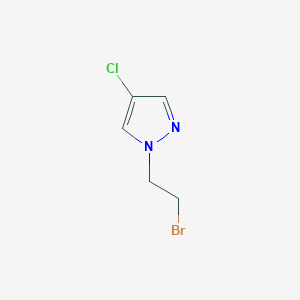

![[1-(3-Aminopropyl)piperidin-3-yl]methanol](/img/structure/B1275164.png)

